2,5-Dimethoxy-4-(ethylthio)phenethylamine

Description

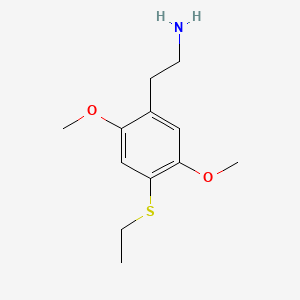

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethylsulfanyl-2,5-dimethoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2S/c1-4-16-12-8-10(14-2)9(5-6-13)7-11(12)15-3/h7-8H,4-6,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCWQGDLBIKOJPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C=C(C(=C1)OC)CCN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40174850 | |

| Record name | 2,5-Dimethoxy-4-(ethylthio)phenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207740-24-7 | |

| Record name | 4-Ethylthio-2,5-dimethoxyphenethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207740-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethoxy-4-(ethylthio)phenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207740247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethoxy-4-(ethylthio)phenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dimethoxy-4-ethylthiophenethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2C-T-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WPS2KSX2TJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Characterization of 2,5 Dimethoxy 4 Ethylthio Phenethylamine

Established Synthetic Pathways for 2,5-Dimethoxy-4-(ethylthio)phenethylamine

The classical and most cited synthesis of this compound was first detailed by Alexander Shulgin. nih.gov This pathway begins from the readily available 1,4-dimethoxybenzene (B90301) and proceeds through several key intermediates.

Synthesis of Precursors and Intermediate Compounds

The synthesis commences with the chlorosulfonation of 1,4-dimethoxybenzene to yield 2,5-dimethoxybenzenesulfonyl chloride. nih.gov This intermediate is then reduced to form the pivotal precursor, 2,5-dimethoxythiophenol (B132890). nih.gov

A subsequent step involves the S-alkylation of 2,5-dimethoxythiophenol with ethyl bromide in the presence of a base, such as potassium hydroxide, to produce 2,5-dimethoxy-4-ethylthiobenzene. nih.gov This intermediate is then formylated, for example, using a Vilsmeier-Haack reaction with phosphorus oxychloride and N,N-dimethylformamide (DMF), to yield 2,5-dimethoxy-4-(ethylthio)benzaldehyde. swgdrug.orggoogle.com

The final stages of the synthesis involve a Henry condensation of the benzaldehyde (B42025) with nitromethane (B149229) to form the corresponding β-nitrostyrene derivative, (E)-(2,5-dimethoxy-4-(2-nitrovinyl)phenyl)(ethyl)sulfane. google.commdpi.com This nitrostyrene (B7858105) is the direct precursor to the target phenethylamine (B48288).

Table 1: Key Precursors and Intermediates in the Established Synthesis

| Compound Name | Starting Material(s) | Key Reagent(s) | Reference |

|---|---|---|---|

| 2,5-Dimethoxybenzenesulfonyl chloride | 1,4-Dimethoxybenzene | Chlorosulfonic acid | nih.gov |

| 2,5-Dimethoxythiophenol | 2,5-Dimethoxybenzenesulfonyl chloride | Zinc dust, Sulfuric acid | nih.govswgdrug.org |

| 2,5-Dimethoxy-4-ethylthiobenzene | 2,5-Dimethoxythiophenol | Ethyl bromide, Potassium hydroxide | nih.gov |

| 2,5-Dimethoxy-4-(ethylthio)benzaldehyde | 2,5-Dimethoxy-4-ethylthiobenzene | Phosphorus oxychloride, DMF | swgdrug.orggoogle.com |

Key Reaction Steps and Optimized Conditions for Compound Synthesis

The crucial final step in the established pathway is the reduction of the nitro group in the β-nitrostyrene intermediate to the primary amine of the target phenethylamine. google.com A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). google.com

Following the reduction, the resulting freebase is typically converted to its hydrochloride salt by treatment with a solution of hydrogen chloride in a suitable solvent, such as isopropanol (B130326) or ether, to facilitate purification and improve stability. nih.gov

Table 2: Key Reaction Steps and Conditions

| Reaction Step | Reactant(s) | Reagent(s) | Solvent(s) | Typical Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| Chlorosulfonation | 1,4-Dimethoxybenzene | Chlorosulfonic acid | Dichloromethane | Stirring, controlled addition | 2,5-Dimethoxybenzenesulfonyl chloride | nih.gov |

| Reduction of Sulfonyl Chloride | 2,5-Dimethoxybenzenesulfonyl chloride | Zinc dust | Aqueous Sulfuric acid | Heating (steam bath) | 2,5-Dimethoxythiophenol | nih.govswgdrug.org |

| S-Alkylation | 2,5-Dimethoxythiophenol, Ethyl bromide | Potassium hydroxide | Ethanol | Heating (steam bath) | 2,5-Dimethoxy-4-ethylthiobenzene | nih.gov |

| Formylation | 2,5-Dimethoxy-4-ethylthiobenzene | Phosphorus oxychloride, DMF | - | 70-80°C | 2,5-Dimethoxy-4-(ethylthio)benzaldehyde | swgdrug.orggoogle.com |

| Henry Condensation | 2,5-Dimethoxy-4-(ethylthio)benzaldehyde, Nitromethane | Anhydrous ammonium (B1175870) acetate (B1210297) | - | Reflux | (E)-(2,5-dimethoxy-4-(2-nitrovinyl)phenyl)(ethyl)sulfane | google.commdpi.com |

| Reduction of Nitrostyrene | (E)-(2,5-dimethoxy-4-(2-nitrovinyl)phenyl)(ethyl)sulfane | Lithium aluminum hydride | Tetrahydrofuran | Reflux | This compound | google.com |

Exploration of Novel Synthetic Approaches for this compound and Related Analogs

While the classical synthesis is robust, research into novel synthetic approaches aims to improve efficiency, reduce the use of hazardous reagents, and provide access to a wider range of related analogs.

Development of Alternative Starting Materials and Reagents

One area of exploration involves the use of alternative starting materials that can circumvent some of the steps in the traditional route. For example, instead of starting from 1,4-dimethoxybenzene, syntheses can begin with a pre-functionalized benzene (B151609) ring. A notable alternative involves the use of 4-bromo-2,5-dimethoxybenzaldehyde (B105343) as a key intermediate. This compound can undergo a nucleophilic aromatic substitution reaction with an appropriate thiol, such as sodium ethanethiolate, in a solvent like DMF to directly form 2,5-dimethoxy-4-(ethylthio)benzaldehyde. This approach avoids the multi-step process of introducing the sulfur moiety via chlorosulfonation and reduction.

Furthermore, the development of greener and more sustainable reagents is an ongoing effort in medicinal chemistry. acs.org This includes exploring enzymatic methods or less hazardous reducing agents to replace reagents like lithium aluminum hydride. acs.org

Strategies for Enhancing Reaction Efficiency and Yield

Optimizing reaction conditions is a key strategy for enhancing efficiency and yield. This can involve the systematic screening of solvents, catalysts, reaction times, and temperatures. rsc.org For instance, in the S-alkylation step, the choice of base and solvent can significantly impact the reaction rate and the formation of byproducts.

Modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, could also be adapted for the synthesis of the core structure or its analogs, potentially offering more direct and efficient routes. hilarispublisher.com Additionally, the use of flow chemistry techniques can offer improved control over reaction parameters, leading to higher yields and purity. The implementation of meta-learning strategies in reaction optimization is also a promising avenue for predicting conditions that will lead to improved yields. nih.gov

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation

The unambiguous identification and characterization of this compound and its intermediates rely on a combination of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation. ¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms, with characteristic signals for the aromatic protons, the methoxy (B1213986) groups, the ethylthio group, and the ethylamine (B1201723) side chain. mdpi.com For the hydrochloride salt of the final compound, typical ¹H NMR signals (in MeOD) include singlets for the aromatic protons around δ 6.92 and 6.84 ppm, singlets for the two methoxy groups around δ 3.83 and 3.82 ppm, and multiplets for the ethylamine and ethylthio protons. mdpi.com ¹³C NMR spectroscopy complements this by providing information about the carbon skeleton of the molecule. mdpi.com

Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is essential for determining the molecular weight and fragmentation pattern of the compound. nih.govcapes.gov.brmaps.org The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight (241.35 g/mol ), along with characteristic fragment ions that help confirm its structure. wikipedia.orgmzcloud.org GC-MS is also a powerful tool for the toxicological analysis and detection of the compound and its metabolites in biological samples. nih.govcapes.gov.brnih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would show characteristic absorption bands for N-H stretching of the amine, C-H stretching of the aromatic and aliphatic groups, C-O stretching of the methoxy ethers, and C-S stretching of the thioether. maps.org

Table 3: Spectroscopic and Chromatographic Data

| Technique | Application | Key Observations/Data | Reference |

|---|---|---|---|

| ¹H NMR | Structural confirmation | Aromatic protons (δ ~6.8-6.9 ppm), Methoxy protons (δ ~3.8 ppm), Ethylamine and ethylthio protons (multiplets) | mdpi.com |

| ¹³C NMR | Carbon skeleton analysis | Signals corresponding to aromatic, methoxy, ethylthio, and ethylamine carbons | mdpi.com |

| GC-MS | Molecular weight and fragmentation | Molecular ion peak, characteristic fragment ions for identification and metabolic studies | nih.govcapes.gov.brnih.gov |

| LC-MS | Separation and identification | Retention time and mass-to-charge ratio for quantification and analysis in complex matrices | maps.org |

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structures, providing detailed information about the chemical environment of atomic nuclei. For this compound, ¹H NMR spectroscopy is instrumental in confirming the placement of protons on the aromatic ring and the ethylthio and phenethylamine side chains.

A study published in the journal Molecules provides the following ¹H NMR spectral data for the hydrochloride salt of this compound, recorded in deuterated methanol (B129727) (MeOD) on a 400 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz).

The two singlets observed at 6.92 and 6.84 ppm are characteristic of the two aromatic protons, confirming the substitution pattern on the benzene ring. The two distinct singlets for the methoxy groups at 3.83 and 3.82 ppm further corroborate the 2,5-dimethoxy substitution. The multiplets for the ethylamine side chain and the ethylthio group, along with their respective integrations, are consistent with the expected structure.

Interactive Data Table: ¹H NMR Spectral Data of this compound HCl in MeOD

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.92 | s | 1H | Ar-H (H6) |

| 6.84 | s | 1H | Ar-H (H3) |

| 3.83 | s | 3H | OCH₃ |

| 3.82 | s | 3H | OCH₃ |

| 3.17–3.09 | m | 2H | Hα |

| 2.98–2.86 | m | 4H | Hβ and SCH₂CH₃ |

| 1.26 | t, J = 7.4 Hz | 3H | SCH₂CH₃ |

Utilization of Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed method for the analysis of phenethylamines.

Upon electron ionization (EI), this compound undergoes characteristic fragmentation. A comprehensive study on the mass spectral fragmentation of phenethylamines provides a basis for predicting the fragmentation pattern of this specific compound. The molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (241.11 g/mol ).

The primary fragmentation pathway for phenethylamines involves the cleavage of the Cβ-Cα bond of the ethylamine side chain, leading to the formation of a stable iminium ion. For this compound, this cleavage would result in a prominent fragment ion. Other characteristic fragments would arise from cleavages within the ethylthio group and the methoxy groups.

A detailed analysis of the mass spectrum would reveal key fragments that confirm the presence and location of the various substituents on the phenethylamine core. While a published mass spectrum for the parent compound was not located in the searched literature, the principles of mass spectral fragmentation for this class of compounds are well-established.

Interactive Data Table: Predicted Key Mass Spectral Fragments of this compound

| m/z (Predicted) | Ion Structure | Fragmentation Pathway |

| 241 | [C₁₂H₁₉NO₂S]⁺ | Molecular Ion (M⁺) |

| 212 | [M - CH₂NH₂]⁺ | Loss of the terminal amine group |

| 183 | [M - C₂H₅S]⁺ | Loss of the ethylthio group |

| 168 | [M - C₂H₅S - CH₃]⁺ | Loss of the ethylthio group and a methyl radical |

| 44 | [C₂H₆N]⁺ | Iminium ion from Cβ-Cα cleavage |

The combination of NMR and MS data provides a robust and comprehensive chemical characterization of this compound, allowing for its unambiguous identification and structural confirmation.

Molecular Pharmacology and Receptor Interaction Mechanisms of 2,5 Dimethoxy 4 Ethylthio Phenethylamine

Comprehensive Analysis of Serotonin (B10506) Receptor Subtype Interactions

The primary mechanism of action for many phenethylamines involves their interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors. 2,5-Dimethoxy-4-(ethylthio)phenethylamine exhibits a distinct profile of affinity and functional activity across the 5-HT₂ receptor subtypes.

Agonism and Partial Agonism at 5-Hydroxytryptamine 2A (5-HT₂A) Receptors

This compound demonstrates a high affinity for the 5-HT₂A receptor, a key target for many psychedelic compounds. Research indicates that it acts as a potent partial agonist at this receptor subtype. cornell.edu The 2,5-dimethoxy substitution pattern on the phenethylamine (B48288) scaffold is a recognized motif that confers potent agonist activity at the 5-HT₂A receptor. nih.gov

Studies have determined the binding affinity (Ki) of this compound at the human 5-HT₂A receptor to be in the nanomolar range, highlighting its strong interaction with this target. cornell.edu In functional assays, it elicits a response, confirming its agonist activity. The potency of this activation (EC₅₀) is also in the nanomolar range, indicating that it can activate the receptor at low concentrations. cornell.edu

Functional Activity at 5-HT₂A Receptor

| Compound | Binding Affinity (Ki, nM) | Activation Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ) |

|---|---|---|---|

| This compound | 21 ± 4 | 14 ± 2 | Potent Partial Agonist |

Affinity and Functional Activity Profiles at 5-HT₂B and 5-HT₂C Receptors

Beyond the 5-HT₂A receptor, this compound also interacts with the 5-HT₂B and 5-HT₂C receptor subtypes. It displays a high affinity for the 5-HT₂C receptor, with a binding affinity (Ki) of 130 ± 20 nM. cornell.edu

Functionally, it is a potent partial agonist at the 5-HT₂B receptor, with an activation potency (EC₅₀) of 120 ± 20 nM. cornell.edu The interaction with the 5-HT₂C receptor is primarily characterized by its binding affinity, as comprehensive functional data for this specific subtype is less detailed in available literature. The 2,5-dimethoxy motif has been shown in related compounds to influence binding and functional potency at both 5-HT₂A and 5-HT₂C receptors. nih.gov

Activity at 5-HT₂B and 5-HT₂C Receptors

| Receptor | Binding Affinity (Ki, nM) | Activation Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ) |

|---|---|---|---|

| 5-HT₂B | - | 120 ± 20 | Partial Agonist |

| 5-HT₂C | 130 ± 20 | - | - |

Receptor Selectivity and Promiscuity Across 5-HT Receptor Subtypes

The 4-thio-substituted phenethylamines, including this compound, generally exhibit high affinity for 5-HT₂A and 5-HT₂C receptors. cornell.edu Specifically, this compound shows a preference for the 5-HT₂A receptor over the 5-HT₂C receptor in terms of binding affinity. cornell.edu This selectivity is a common feature among many psychedelic phenethylamines. While it interacts potently with the 5-HT₂ family, its affinity for other 5-HT receptor subtypes, such as 5-HT₁A, is considerably lower, with a reported Ki value of 1700 ± 500 nM, indicating a degree of selectivity for the 5-HT₂ subtypes. psilosybiini.info This profile suggests that the primary effects of this compound are mediated through the 5-HT₂ receptor family.

Investigation of Interactions with Other Monoamine Receptors

Binding to Adrenergic Receptor Subtypes

This compound has been shown to bind to several adrenergic receptor subtypes. It exhibits a notable affinity for α₁A, α₁B, α₂A, and α₂B adrenergic receptors. psilosybiini.info The binding affinities (Ki) for these receptors are in the sub-micromolar to micromolar range, suggesting a moderate interaction. psilosybiini.info This interaction with the adrenergic system may contribute to some of the physiological effects observed with this compound.

Adrenergic Receptor Binding Affinities

| Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|

| α₁A | 230 ± 30 |

| α₁B | 1100 ± 100 |

| α₂A | 720 ± 50 |

| α₂B | 360 ± 70 |

Functional Characterization at Trace Amine-Associated Receptor 1 (TAAR1)

Trace Amine-Associated Receptor 1 (TAAR1) is another important target for many phenethylamines. Studies have shown that this compound has a high affinity for the rat TAAR1, with a Ki value of 58 ± 7 nM. cornell.edu However, it is important to note that this high affinity does not translate to the human ortholog, as it does not potently interact with human TAAR1. cornell.edu This species-specific difference is a critical consideration in translating preclinical findings to humans. The interaction with rodent TAAR1 suggests a potential modulatory role on monoaminergic systems in these animal models.

Examination of Dopamine (B1211576) Receptor Interactions, including D2 Receptors and Dopamine Reuptake Inhibition

The interaction of this compound, also known as 2C-T-2, with the dopaminergic system has been a subject of scientific investigation to delineate its complete pharmacological profile. Research indicates that the compound's primary psychoactive effects are not driven by direct, high-affinity interactions with dopamine receptors. researchgate.net Studies utilizing cell lines expressing human dopamine D1, D2, and D3 receptors have shown that 2C-T-2 exhibits no quantifiable affinity for these receptors. researchgate.net This suggests that its mechanism of action is distinct from substances that directly stimulate or block these dopaminergic pathways.

While the primary activity is not at dopamine receptors, broader screenings of related phenethylamine compounds often include assessments at the D2 receptor as part of a comprehensive receptor interaction profile. nih.govresearchgate.net However, the available data consistently point towards a negligible role for direct dopamine receptor agonism or antagonism in the effects of 2C-T-2. researchgate.net The focus on dopamine reuptake inhibition is more pertinent to the compound's engagement with monoamine transporters, which is a separate mechanism from direct receptor binding. The dopamine transporter (DAT) is a key protein in regulating dopamine levels, but as discussed in the following section, potent interactions with this transporter are also lacking. nih.govresearchgate.net

| Receptor | Affinity (Ki) | Finding |

|---|---|---|

| Dopamine D1-D3 | Not Quantifiable | Studies report no quantifiable affinity for these receptors, indicating a lack of direct interaction. researchgate.net |

Assessment of Monoamine Transporter Engagement

Monoamine transporters, which include the dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin transporter (SERT), are crucial for regulating the synaptic concentrations of their respective neurotransmitters. nih.gov The interaction of psychoactive compounds with these transporters can lead to significant modulatory effects on neurotransmission. However, investigations into the pharmacology of this compound and related 4-thio-substituted phenethylamines (2C-T drugs) reveal a notable absence of potent engagement with these transporter proteins. researchgate.net

Research has consistently demonstrated that 2C-T-2 does not potently interact with DAT, NET, or SERT. researchgate.netresearchgate.net Binding assays show very low affinity, with inhibition constant (Kᵢ) values typically greater than 4000 nM. researchgate.net Similarly, functional assays measuring the inhibition of dopamine and norepinephrine uptake confirm a very low potency for 2C-T-2 and its analogs. researchgate.net This lack of significant activity at monoamine transporters distinguishes its pharmacological profile from that of other classes of phenethylamines, such as amphetamines, which often derive their stimulant properties from potent interactions with these transporters. nih.gov The data suggest that at pharmacologically relevant concentrations, 2C-T-2 does not substantially inhibit the reuptake of dopamine, norepinephrine, or serotonin, and therefore its primary effects are not mediated by this mechanism. researchgate.netresearchgate.net

| Transporter | Affinity (Ki) | Potency |

|---|---|---|

| Dopamine Transporter (DAT) | > 4000 nM | Very Low researchgate.netresearchgate.net |

| Norepinephrine Transporter (NET) | > 4000 nM | Very Low researchgate.netresearchgate.net |

| Serotonin Transporter (SERT) | > 4000 nM | Very Low researchgate.netnih.gov |

Computational Approaches to Ligand-Receptor Interactions

Computational chemistry and molecular modeling provide powerful tools for understanding the interactions between a ligand like this compound and its biological targets. These methods can predict binding affinities, identify key intermolecular interactions, and explore the conformational dynamics that govern molecular recognition. nih.gov

Ligand docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor. naun.org For phenethylamines, docking simulations are typically performed using either high-resolution crystal structures of target receptors, such as the serotonin 5-HT₂ₐ receptor, or homology models built from related structures. These simulations can help elucidate the specific binding pose and identify crucial interactions, such as hydrogen bonds or hydrophobic contacts, that contribute to binding affinity. While specific docking studies for this compound are not extensively detailed in the literature, this methodology is fundamental to structure-activity relationship (SAR) studies for the broader class of phenethylamine agonists. biomolther.org Such studies for related compounds have provided insights into how different substituents on the phenethylamine scaffold influence receptor binding and functional activity. nih.gov

The conformational flexibility of the ethylamine (B1201723) side chain is a critical determinant of the pharmacological activity of phenethylamines. mdpi.com Conformational analysis, often coupled with molecular dynamics simulations, explores the energetically favorable shapes (conformations) that this compound can adopt, both in solution and within the confines of a receptor's binding pocket. researchgate.net Studies on conformationally restricted analogs of related phenethylamines have suggested that the side chain often binds in an "out-of-the-plane" conformation relative to the phenyl ring to achieve optimal interaction with the 5-HT₂ₐ receptor. mdpi.com Understanding the specific bioactive conformation of this compound is essential for a complete picture of its molecular pharmacology, guiding the design of new molecules with tailored receptor interaction profiles.

Metabolism and Biotransformation Pathways of 2,5 Dimethoxy 4 Ethylthio Phenethylamine in Research Models

Identification of Metabolites in Non-Human Biological Samples

Research utilizing gas chromatography-mass spectrometry (GC-MS) has been instrumental in characterizing the metabolic profile of 2,5-Dimethoxy-4-(ethylthio)phenethylamine in rats. nih.gov These analytical studies have successfully identified numerous metabolites, providing a foundational understanding of its biotransformation.

Characterization of Primary Metabolites and Their Structural Assignments (e.g., in Rat Urine)

Following administration in rats, extensive metabolism of this compound occurs, resulting in a range of phase I metabolites. One comprehensive study identified the structures of 14 metabolites in rat urine, which were tentatively assigned based on detailed interpretation of their mass spectra. nih.gov Another study specifically identified four major metabolites after intraperitoneal injection of the compound in male rats. nih.govpsu.edu

Key primary metabolic transformations include modifications to the ethylthio side chain, the amine group, and the methoxy (B1213986) groups. nih.govnih.gov Deamination of the primary amine group leads to the formation of an aldehyde intermediate, which is subsequently oxidized to a carboxylic acid or reduced to an alcohol. psu.edu O-demethylation of one of the methoxy groups and N-acetylation of the amine are also significant primary metabolic steps. nih.govnih.gov

The table below details some of the primary metabolites identified in rat urine.

| Metabolite Name | Chemical Structure | Molecular Weight ( g/mol ) | Source |

| 2-(4-ethylthio-2,5-dimethoxyphenyl)-ethanol | C12H18O3S | 242 | nih.govpsu.edu |

| 4-ethylthio-2,5-dimethoxyphenyl acetic acid | C12H16O4S | 256 | nih.govpsu.edu |

| 1-acetoamino-2-(2-hydroxy-4-ethylthio-5-methoxyphenyl)-ethane | C13H19NO3S | 269 | nih.govpsu.edu |

| 1-acetoamino-2-(2-methoxy-4-ethylthio-5-hydroxyphenyl)-ethane | C13H19NO3S | 269 | nih.govpsu.edu |

Detection and Identification of Secondary and Conjugated Metabolites

The biotransformation of this compound also involves the formation of secondary and conjugated metabolites. Secondary metabolites arise from multiple successive enzymatic reactions on the parent compound, such as N-acetylation followed by O-demethylation and sulfoxidation. nih.gov

Phase II metabolism involves the conjugation of primary metabolites with endogenous molecules to increase their water solubility and facilitate excretion. In rat models, metabolites resulting from deamination, such as the corresponding alcohol and acid derivatives, have been observed to undergo partial conjugation through glucuronidation and/or sulfation before being excreted in the urine. nih.gov The enzymatic cleavage of conjugates is a necessary step in analytical procedures to enable the detection of these metabolites by techniques like GC-MS. nih.gov

Detailed Elucidation of Proposed Metabolic Pathways

Based on the array of metabolites identified, several major biotransformation pathways for this compound have been proposed. These pathways, primarily elucidated from in vivo rat studies, involve a sequence of oxidative and conjugative reactions. nih.govpsu.edu

Sulfoxidation and Sulfone Formation as Major Biotransformation Pathways

A principal metabolic route for this compound involves the oxidation of the sulfur atom in the ethylthio side chain. nih.gov This process, known as sulfoxidation, leads to the formation of the corresponding sulfoxide (B87167) derivative. This pathway can occur in conjunction with other metabolic reactions. For instance, studies have shown that the parent compound can first undergo sulfoxidation, followed by N-acetylation. nih.gov Alternatively, the compound may be N-acetylated first, then undergo S-dealkylation, S-methylation, and subsequently sulfoxidation. nih.gov While sulfoxide metabolites are commonly identified, further oxidation to the sulfone form is also a recognized biotransformation for thioether compounds.

N-Acetylation Processes of the Amine Group

N-acetylation of the primary amine group is a prominent metabolic pathway for this compound. nih.gov This reaction is catalyzed by N-acetyltransferase (NAT) enzymes. This pathway can occur on the parent compound directly or on its various metabolites. nih.gov For example, metabolites that have undergone O-demethylation or sulfoxidation are often also found in their N-acetylated forms in rat urine. nih.govnih.gov The identification of several "acetoamino" metabolites confirms the significance of this pathway. nih.govpsu.edu

O-Demethylation of Methoxy Groups

The removal of a methyl group from one of the two methoxy groups on the phenyl ring is another key metabolic transformation. nih.gov This O-demethylation reaction results in the formation of a phenolic hydroxy group, increasing the polarity of the molecule. This reaction has been observed to happen in sequence with other metabolic steps, such as N-acetylation and sulfoxidation. nih.gov For example, two distinct metabolites have been identified where one of the methoxy groups has been converted to a hydroxyl group, and the amine group has been acetylated. nih.govpsu.edu This process is typically catalyzed by cytochrome P450 (CYP) enzymes.

Deamination Pathways Leading to Aldehyde, Alcohol, and Carboxylic Acid Metabolites

A principal metabolic pathway for this compound is deamination. nih.gov This Phase I reaction involves the removal of the primary amine group from the ethylamine (B1201723) side chain. nih.gov The initial product of this transformation is an unstable aldehyde intermediate. nih.gov This aldehyde is then subject to further metabolic processes. nih.gov It can be reduced to form the corresponding alcohol metabolite, 2-(4-ethylthio-2,5-dimethoxyphenyl)-ethanol, or oxidized to yield the carboxylic acid metabolite, 4-ethylthio-2,5-dimethoxyphenyl acetic acid. nih.gov Research conducted on rat models has identified both the alcohol and acid metabolites in urine samples. nih.gov Further degradation of the carboxylic acid metabolite can occur, leading to the formation of a corresponding benzoic acid derivative, which may then undergo partial glucuronidation. nih.gov

Table 1: Metabolites from Deamination Pathway

| Precursor Compound | Metabolic Reaction | Resulting Metabolite |

|---|---|---|

| This compound | Deamination & Reduction | 2-(4-ethylthio-2,5-dimethoxyphenyl)-ethanol |

| This compound | Deamination & Oxidation | 4-ethylthio-2,5-dimethoxyphenyl acetic acid |

| 4-ethylthio-2,5-dimethoxyphenyl acetic acid | Degradation | Benzoic acid derivative |

S-Dealkylation and Subsequent S-Methylation of the Thioether Linkage

Another significant biotransformation route involves the modification of the 4-position ethylthio group. nih.gov Studies have shown that this compound can undergo S-dealkylation, which is the cleavage and removal of the ethyl group from the sulfur atom. nih.gov This step is followed by S-methylation, where a methyl group is attached to the resulting thioether linkage. nih.gov These transformations are often part of a multi-step metabolic process. For instance, the parent compound may first undergo N-acetylation of the amine group, followed by S-dealkylation, S-methylation, and finally sulfoxidation. nih.gov

Table 2: Metabolites from S-Dealkylation and S-Methylation Pathway

| Precursor Compound | Metabolic Reactions | Resulting Metabolite Structure |

|---|---|---|

| N-acetyl-2,5-Dimethoxy-4-(ethylthio)phenethylamine | S-Dealkylation, S-Methylation, Sulfoxidation | N-acetyl-2,5-Dimethoxy-4-(methylsulfinyl)phenethylamine |

Hydroxylation of Alkyl Side Chains and Aromatic Ring

Hydroxylation represents another key Phase I metabolic pathway for this compound. This reaction can occur on both the S-ethyl side chain and the aromatic ring. nih.gov Hydroxylation of the S-ethyl side chain introduces a hydroxyl group onto the ethyl moiety attached to the sulfur atom. nih.gov

Aromatic hydroxylation also occurs, primarily through the O-demethylation of one of the two methoxy groups on the phenyl ring, resulting in the formation of a hydroxyl group. nih.gov This O-demethylation can happen at either the 2- or 5-position of the aromatic ring. nih.gov These hydroxylation reactions are typically followed by other metabolic steps, such as N-acetylation and sulfoxidation. nih.gov

Table 3: Metabolites from Hydroxylation Pathways

| Precursor Compound | Metabolic Reaction | Resulting Metabolite Structure |

|---|---|---|

| N-acetyl-2,5-Dimethoxy-4-(ethylthio)phenethylamine | S-ethyl side chain hydroxylation, Sulfoxidation | N-acetyl-2,5-Dimethoxy-4-(hydroxyethylsulfinyl)phenethylamine |

| N-acetyl-2,5-Dimethoxy-4-(ethylthio)phenethylamine | O-demethylation, Sulfoxidation | N-acetyl-hydroxy-methoxy-4-(ethylsulfinyl)phenethylamine |

Identification of Enzymatic Systems and Isoforms Involved in Metabolism (e.g., Cytochrome P450 Enzymes)

The metabolic pathways of this compound are catalyzed by specific enzymatic systems. The deamination pathway is primarily mediated by monoamine oxidase (MAO) enzymes. nih.gov In vitro studies using cDNA-expressed human enzymes have identified both MAO-A and MAO-B as the major enzymes involved in the deamination of this compound. nih.gov Further research has also investigated the potential for 2C-series compounds, including this compound, to inhibit MAO-A and MAO-B. nih.gov

In addition to MAO, enzymes from the Cytochrome P450 (CYP) superfamily are also involved, although to a lesser extent. nih.gov Specifically, the isoform CYP2D6 has been shown to contribute to the deamination of this compound, but its role is considered very small compared to that of the MAO enzymes. nih.gov

Comparative Metabolic Studies Across Different Preclinical Species (e.g., Rat vs. Liver Microsomes)

Metabolic studies of this compound have been conducted in different preclinical models, allowing for a comparative understanding of its biotransformation.

In Vivo Rat Model: Research using rat models, where metabolites are identified from urine, provides a comprehensive overview of the compound's fate in a whole organism. nih.gov These in vivo studies have successfully identified a wide array of fourteen different metabolites. nih.gov The findings demonstrate that this compound undergoes extensive metabolism through multiple Phase I pathways, including deamination, sulfoxidation, N-acetylation, hydroxylation of the S-ethyl side chain, O-demethylation, and S-dealkylation followed by S-methylation. nih.gov Furthermore, the rat model shows evidence of Phase II metabolism, with metabolites being partially conjugated with glucuronic acid and/or sulfate (B86663) before excretion. nih.gov

In Vitro Enzyme Models: In contrast to in vivo models, in vitro systems using cDNA-expressed human enzymes offer a more targeted approach to identify the specific enzymes responsible for certain metabolic reactions. nih.gov For this compound, this model was crucial in confirming that MAO-A and MAO-B are the primary catalysts for the deamination pathway, with only a minor contribution from the CYP2D6 isoform. nih.gov

Comparison of Models: The comparison between the in vivo rat data and the in vitro human enzyme data reveals complementary information. The rat model illustrates the complete metabolic profile, including both Phase I and Phase II transformations that occur systemically. The in vitro model pinpoints the specific human enzyme isoforms responsible for a key initial metabolic step. While comprehensive metabolic studies of this compound using human liver microsomes (HLM) are not extensively detailed in the available literature, this in vitro system is commonly used for related novel psychoactive substances. researchgate.net HLM preparations contain a mixture of hepatic Phase I and Phase II enzymes and are a standard tool for predicting a drug's metabolic stability and pathways in humans, often in direct comparison to data from rat liver microsomes (RLM) to assess interspecies differences. researchgate.netfrontiersin.org

Advanced Analytical Methodologies for the Detection and Quantification of 2,5 Dimethoxy 4 Ethylthio Phenethylamine and Its Metabolites in Research Studies

State-of-the-Art Chromatographic Techniques

Chromatography, coupled with various detection methods, forms the cornerstone of analytical procedures for identifying and quantifying 2,5-Dimethoxy-4-(ethylthio)phenethylamine. Gas chromatography and liquid chromatography, particularly when paired with mass spectrometry, offer the high degree of selectivity and sensitivity required for complex biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS, GC-SIM-MS, GC-NPD) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the toxicological analysis of this compound. nih.govresearchgate.netdocumentsdelivered.com This method provides excellent chromatographic separation and definitive mass-spectral identification of the parent compound and its metabolites. researchgate.net In research studies, GC-MS analysis of urine samples from rats administered the compound has successfully identified numerous metabolic products. nih.govnih.gov

The typical workflow involves sample preparation, which includes hydrolysis and extraction, followed by derivatization to improve the chromatographic properties of the analytes. umich.educeon.rs Full-scan GC-MS is used for the initial identification of metabolites by interpreting their mass fragmentation patterns. nih.govresearchgate.netdocumentsdelivered.com For enhanced sensitivity and quantitative analysis, selected ion monitoring (SIM) mode (GC-SIM-MS) is employed. nih.gov This approach focuses the mass spectrometer on specific mass-to-charge ratio (m/z) ions characteristic of the target analytes, thereby reducing background noise and improving detection limits. nih.gov

Research has shown that after administration in rats, the compound is extensively metabolized through pathways including sulfoxidation, N-acetylation, O-demethylation, deamination, and subsequent reduction or oxidation. nih.govresearchgate.netdocumentsdelivered.com A systematic toxicological analysis procedure using full-scan GC/MS after hydrolysis, liquid-liquid extraction, and acetylation allowed the detection of this compound in rat urine. nih.govresearchgate.net Another study utilized GC-SIM-MS to identify four key metabolites in rat urine after acidic hydrolysis and liquid-liquid extraction. nih.gov

| Metabolite Name | Metabolic Pathway | Reference |

|---|---|---|

| 2-(4-Ethylthio-2,5-dimethoxyphenyl)-ethanol | Deamination and reduction | nih.gov |

| 4-Ethylthio-2,5-dimethoxyphenyl acetic acid | Deamination and oxidation | nih.gov |

| 1-Acetoamino-2-(2-hydroxy-4-ethylthio-5-methoxyphenyl)-ethane | O-demethylation and N-acetylation | nih.gov |

| 1-Acetoamino-2-(2-methoxy-4-ethylthio-5-hydroxyphenyl)-ethane | O-demethylation and N-acetylation | nih.gov |

| N-Acetyl-2,5-dimethoxy-4-(ethylthio)phenethylamine | N-acetylation | nih.govresearchgate.net |

| Multiple sulfoxide (B87167) and demethylated variants | Sulfoxidation, O-demethylation, S-dealkylation | nih.govresearchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS, LC-MS/MS, UPLC-MS/MS) for High-Sensitivity Detection

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), has become a preferred method for the analysis of phenethylamines in biological fluids due to its superior sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization. fda.gov.twnih.gov Ultra-performance liquid chromatography (UPLC), which uses smaller particle-size columns, offers even faster analysis times and higher resolution.

LC-MS/MS methods are ideal for detecting trace amounts of this compound and its metabolites. nih.gov A screening method using LC-MS/MS was developed for the simultaneous detection of 74 phenethylamines, including this compound, in urine samples. fda.gov.tw This "dilute-and-shoot" method demonstrated high sensitivity, with a limit of detection (LOD) of 0.5 ng/mL and a lower limit of quantification (LLOQ) of 1.0 ng/mL for most analytes. fda.gov.tw The analysis is typically performed using an electrospray ionization (ESI) source and operating the mass spectrometer in multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor ion to product ion transition for each analyte. fda.gov.tw

| Parameter | Value/Setting | Reference |

|---|---|---|

| Chromatographic System | Waters Acquity UPLC® | fda.gov.tw |

| Mass Spectrometer | AB SCIEX QTRAP® 5500 | fda.gov.tw |

| Ionization Mode | Electrospray Ionization (ESI), Positive | fda.gov.tw |

| Detection Mode | Multiple Reaction Monitoring (MRM) | fda.gov.tw |

| Limit of Detection (LOD) | 0.5 ng/mL | fda.gov.tw |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | fda.gov.tw |

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) for Screening

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) serves as a valuable screening tool in toxicological analysis. nih.gov While not as sensitive or specific as mass spectrometry, HPLC-DAD is robust and can provide preliminary identification of compounds based on their retention time and UV-Vis spectrum. mdpi.com The diode array detector acquires the full UV-Vis spectrum at each point in the chromatogram, creating a three-dimensional data set (absorbance vs. time vs. wavelength).

Optimized Sample Preparation and Derivatization Strategies

Effective sample preparation is a critical prerequisite for successful chromatographic analysis. The primary goals are to isolate the analytes of interest from the complex biological matrix, remove interfering substances, and concentrate the analytes to a level suitable for detection.

Enzymatic Hydrolysis Protocols for Conjugate Cleavage

In the body, drugs and their metabolites are often conjugated with molecules like glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion. nih.gov These conjugated metabolites may not be directly detectable by standard GC-MS or LC-MS methods or may exhibit poor chromatographic behavior. Therefore, a hydrolysis step is essential to cleave these conjugates and release the free parent drug or metabolite.

Enzymatic hydrolysis, typically using β-glucuronidase and/or arylsulfatase (often from Helix pomatia), is a common and gentle method used in research studies analyzing this compound in urine. nih.govresearchgate.net The urine sample is incubated with the enzyme solution under controlled pH and temperature conditions to ensure efficient cleavage before proceeding to the extraction step. researchgate.net This procedure is crucial for a comprehensive metabolic profile and accurate quantification of the total amount of a given metabolite. nih.govresearchgate.netdocumentsdelivered.com

Development of Efficient Liquid-Liquid Extraction Procedures from Biological Matrices

Liquid-liquid extraction (LLE) is a widely applied technique for isolating phenethylamines from biological matrices such as urine and blood. nih.govresearchgate.netnih.gov The procedure relies on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. researchgate.net

For this compound, which is a basic compound, the pH of the aqueous sample (e.g., urine) is first adjusted to an alkaline value (typically pH > 9) using a buffer or a base like sodium hydroxide. umich.eduresearchgate.net This deprotonates the amine group, making the molecule less water-soluble and more soluble in an organic solvent. A water-immiscible organic solvent (e.g., a mixture of ethyl acetate (B1210297) and isopropanol) is then added, and the mixture is agitated to facilitate the transfer of the analyte into the organic phase. umich.edu After separation of the two phases, the organic layer containing the analyte is collected, evaporated to dryness, and the residue is reconstituted in a suitable solvent for chromatographic analysis. umich.edu This process effectively removes many endogenous interferences and concentrates the analyte. nih.govresearchgate.netdocumentsdelivered.comnih.gov

Chemical Derivatization Techniques for Enhanced Chromatographic Separation and Detection

In the analysis of this compound and its metabolites, particularly using gas chromatography-mass spectrometry (GC-MS), chemical derivatization is a critical preparatory step. researchgate.net This process modifies the chemical structure of the target analytes to improve their analytical properties. researchgate.net For polar compounds like phenethylamines, which contain primary amine groups, derivatization is often necessary to increase volatility, improve thermal stability, and reduce undesirable interactions with the chromatographic system, thereby enhancing peak shape and sensitivity. researchgate.netjfda-online.com

Acylation is a widely employed derivatization strategy for phenethylamines. This involves introducing an acyl group, which masks the polar amine function. Research on this compound has utilized microwave-assisted acetylation as part of a systematic toxicological analysis procedure. nih.govresearchgate.net This method, followed by full-scan GC/MS, proved effective for detecting the compound and its metabolites in rat urine samples. nih.govresearchgate.net Another common approach for related compounds is trifluoroacetyl (TFA) derivatization, where trifluoroacetic anhydride (B1165640) is used as the reagent. maps.org The formation of fluoroacyl derivatives can significantly increase the volatility of the analytes, which is beneficial for GC analysis. jfda-online.commaps.org

The selection of a derivatization agent is crucial and depends on the specific analytical goals, such as enhancing detectability or creating mass shifts for clearer spectral interpretation. jfda-online.com

| Derivatization Technique | Reagent | Purpose | Reference |

|---|---|---|---|

| Acetylation | Acetic Anhydride | Increases volatility and thermal stability by converting the polar primary amine to a less polar acetamide. | nih.govresearchgate.net |

| Trifluoroacetylation (TFA) | Trifluoroacetic Anhydride (TFAA) | Significantly increases volatility due to the introduction of fluorine atoms, enhancing chromatographic separation. | maps.org |

Advanced Spectrometric Analysis for Comprehensive Metabolite Characterization

Following chromatographic separation, advanced spectrometric techniques are indispensable for the structural elucidation and comprehensive characterization of this compound and its biotransformation products. Mass spectrometry, particularly when coupled with chromatography, provides detailed structural information based on the mass-to-charge ratio of ionized molecules and their fragments.

The identification of novel metabolites heavily relies on the detailed interpretation of their mass spectra obtained via GC-MS. nih.govresearchgate.net Through meticulous analysis of fragmentation patterns, researchers can deduce the structural modifications that occurred in the parent molecule. In studies involving this compound in rats, a significant number of metabolites have been tentatively identified using this approach. nih.govresearchgate.net

The metabolic pathways elucidated through mass spectral interpretation are diverse and complex. Major biotransformations identified include:

Sulfoxidation: Oxidation of the sulfur atom in the ethylthio group.

N-acetylation: Acetylation of the primary amine group.

O-demethylation: Removal of a methyl group from one of the methoxy (B1213986) groups.

Deamination: Removal of the amine group, often followed by oxidation to a carboxylic acid or reduction to an alcohol. nih.govresearchgate.netnih.gov

S-dealkylation: Cleavage of the ethyl group from the sulfur atom, which can be followed by S-methylation. nih.govresearchgate.net

One comprehensive study successfully assigned the structures of 14 different metabolites in rat urine by interpreting their mass spectra after derivatization. nih.govresearchgate.net For example, metabolites were identified that had undergone N-acetylation combined with O-demethylation and sulfoxidation. nih.gov Another study identified key metabolites such as 2-(4-ethylthio-2,5-dimethoxyphenyl)-ethanol and 4-ethylthio-2,5-dimethoxyphenyl acetic acid, products of deamination followed by reduction and oxidation, respectively. nih.gov

| Metabolite | Metabolic Pathway | Molecular Weight (g/mol) | Reference |

|---|---|---|---|

| 2-(4-ethylthio-2,5-dimethoxyphenyl)-ethanol | Deamination and reduction | 242 | nih.gov |

| 4-ethylthio-2,5-dimethoxyphenyl acetic acid | Deamination and oxidation | 256 | nih.gov |

| 1-acetoamino-2-(2-hydroxy-4-ethylthio-5-methoxyphenyl)-ethane | N-acetylation and O-demethylation | 269 | nih.gov |

| N-acetyl-2C-T-2 sulfoxide | N-acetylation and Sulfoxidation | Not specified | nih.govresearchgate.net |

High-resolution mass spectrometry (HRMS) represents a significant advancement in the analysis of novel psychoactive substances and their metabolites. researchgate.netnih.gov Unlike nominal mass instruments, HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, provide precise mass measurements with high accuracy (typically within 5 ppm). ijpras.com This capability is crucial for determining the elemental composition of an unknown compound, which greatly aids in its identification and differentiation from other structurally similar molecules. researchgate.net

In the context of 2C-phenethylamines, the identification of new analogs is challenging due to the high degree of structural similarity. ojp.govbohrium.com HRMS, often coupled with gas chromatography (GC-TOFMS), can overcome these challenges. Research has demonstrated the use of accurate mass data to develop Kendrick mass defect (KMD) filters. ojp.govbohrium.com This technique involves creating a mass scale based on a repeating chemical unit (e.g., –CH2–), which helps to group compounds of the same chemical class. nih.gov By analyzing a set of known 2C-phenethylamines, researchers were able to create KMD filters based on the molecular ion and common neutral losses. ojp.govbohrium.com These filters were then successfully used to characterize test compounds as 2C-phenethylamines and distinguish them from other classes like NBOMe-phenethylamines, demonstrating the potential of this approach for selective screening and identification in complex samples. nih.govojp.govbohrium.com

| Compound | Formula | Monoisotopic Mass (Da) | Key Advantage of HRMS |

|---|---|---|---|

| This compound | C12H19NO2S | 241.1136 | HRMS can distinguish between these two isobaric compounds, which have the same nominal mass (241 Da) but different elemental compositions and precise masses. |

| Example Isobaric Compound | C14H23N3O | 241.1841 |

Preclinical Behavioral Pharmacology of 2,5 Dimethoxy 4 Ethylthio Phenethylamine in Animal Models

Investigation of 5-HT₂ₐ Receptor-Mediated Behaviors in Rodents

The head-twitch response (HTR) is a rapid, rotational head movement observed in rodents following the administration of certain serotonergic compounds. This behavior has become a cornerstone in the preclinical assessment of psychedelic drugs, serving as a reliable behavioral proxy for 5-hydroxytryptamine 2A (5-HT₂ₐ) receptor activation. The HTR is widely utilized to distinguish between hallucinogenic and non-hallucinogenic 5-HT₂ₐ receptor agonists, as compounds known to produce psychedelic effects in humans consistently induce this response in animal models.

The pharmacological basis of the HTR is firmly linked to the 5-HT₂ₐ receptor. Studies have demonstrated that the administration of selective 5-HT₂ₐ receptor antagonists, such as M100907, effectively blocks the HTR induced by classic psychedelics. This specificity makes the HTR a valuable in vivo assay for assessing the functional activity of novel compounds at the 5-HT₂ₐ receptor and for studying structure-activity relationships (SAR) within chemical classes like the phenethylamines. The response is characterized by a biphasic, or bell-shaped, dose-response curve, a common feature for many psychedelic drugs in this assay.

Research into the structure-activity relationships of 4-thio-substituted phenethylamines has provided specific data on the potency of 2,5-Dimethoxy-4-(ethylthio)phenethylamine (2C-T-2) in inducing the head-twitch response. A study conducted in male C57BL/6J mice demonstrated that 2C-T-2 effectively elicits the HTR, confirming its activity as a 5-HT₂ₐ receptor agonist. nih.gov

The potency of compounds in this series is significantly influenced by the nature of the alkylthio substituent at the 4-position of the phenyl ring. Lengthening the 4-methylthio group of the parent compound 2C-T to the ethylthio group found in 2C-T-2 leads to a considerable increase in potency. nih.govnih.gov This is quantified by the median effective dose (ED₅₀), which is the dose required to produce a half-maximal response. The ED₅₀ for 2C-T-2 was determined to be 4.11 µmol/kg. nih.gov This value indicates a higher potency compared to its shorter-chain analog, 2C-T (ED₅₀ = 15.1 µmol/kg), and a similar potency to its longer-chain analog, 2C-T-7 (ED₅₀ = 3.63 µmol/kg). nih.gov Like other compounds in this class, 2C-T-2 exhibits a characteristic bell-shaped dose-response function in the HTR assay. nih.gov

Table 1: In Vivo Potency of 2C-T-2 and Related Phenylalkylamines in the Mouse Head-Twitch Response (HTR) Model

This table presents the median effective dose (ED₅₀) required to induce the head-twitch response. A lower ED₅₀ value indicates higher potency.

| Compound | ED₅₀ (µmol/kg) | 95% Confidence Interval |

| 2C-T | 15.1 | 11.5–19.8 |

| 2C-T-2 | 4.11 | 2.97–5.68 |

| 2C-T-7 | 3.63 | 2.59–5.09 |

Data sourced from Halberstadt et al., 2022. nih.gov

A strong correlation generally exists between the in vitro pharmacological profile of phenethylamines at the 5-HT₂ₐ receptor and their in vivo potency in the HTR assay. For the 4-thio-substituted phenethylamine (B48288) series, including 2C-T-2, in vitro binding and functional studies have confirmed that these compounds possess nanomolar affinity for 5-HT₂ receptor subtypes and act as partial agonists at the 5-HT₂ₐ receptor. nih.gov

Specifically, 2C-T-2 demonstrates high affinity for the human 5-HT₂ₐ receptor, with a reported binding affinity (Kᵢ) of 22 nM. ljmu.ac.ukwikipedia.org It is also a potent partial agonist at this receptor, with a functional activation potency (EC₅₀) of 13 nM. ljmu.ac.ukwikipedia.org These in vitro data align well with the in vivo findings from HTR studies. The high affinity and potent activation at the 5-HT₂ₐ receptor are consistent with the compound's ability to induce the HTR at relatively low doses. nih.gov The observed parallels between the HTR data and the known structure-activity relationships governing the activity of phenylalkylamines at the 5-HT₂ₐ receptor reinforce the predictive validity of the HTR model for this class of compounds. nih.gov While in vitro affinity is a strong predictor, in vivo potency can sometimes be influenced by other factors, but for the 2,5-dimethoxyphenethylamine scaffold, the 5-HT₂ₐ receptor interaction is a primary determinant of HTR activity.

Table 2: In Vitro Receptor Interaction Profile of 2C-T-2 at Human Serotonin (B10506) Receptors

This table summarizes the binding affinity (Kᵢ) and functional activation potency (EC₅₀) of 2C-T-2. Lower values indicate stronger binding or higher potency.

| Receptor | Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀, nM) | Efficacy (% of 5-HT) |

| 5-HT₂ₐ | 22 | 13 | 78% |

| 5-HT₂B | >10,000 | 110 | 88% |

| 5-HT₂C | 110 | >10,000 | - |

Data sourced from Luethi et al., 2018. ljmu.ac.ukwikipedia.org

Exploration of Other Receptor-Mediated Behavioral Endpoints in Relevant Animal Models

Beyond the head-twitch response, the preclinical behavioral pharmacology of 2C-T-2 has been explored using other animal models, notably those assessing locomotor activity and discriminative stimulus effects. These studies reveal a more complex behavioral profile that is not solely explained by 5-HT₂ₐ receptor agonism.

In studies examining locomotor activity in mice, 2C-T-2 was found to induce a time- and dose-dependent depression of movement. ljmu.ac.uk This contrasts with the effects of classic psychostimulants but is consistent with the activity of some serotonergic hallucinogens, which can have complex, multiphasic effects on locomotion. The locomotor-depressant effects of 5-HT₂ₐ agonists like DOI have been linked to the activation of 5-HT₂C receptors, which appear to exert an opposing, inhibitory influence on locomotion relative to the stimulatory effects of 5-HT₂ₐ receptor activation.

Future Directions and Emerging Research Avenues for 2,5 Dimethoxy 4 Ethylthio Phenethylamine Research

Advanced Computational Chemistry and Rational Drug Design

Computational chemistry offers powerful tools to predict molecular properties and interactions, thereby guiding the synthesis and testing of new chemical entities. For 2,5-Dimethoxy-4-(ethylthio)phenethylamine, these in silico methods represent a crucial frontier for understanding its structure-activity relationships (SAR) at a granular level and for designing novel analogs with tailored pharmacological profiles.

The three-dimensional shape and electronic landscape of a molecule are fundamental determinants of its ability to bind to a biological target. Quantum chemical calculations, such as Density Functional Theory (DFT), can provide precise insights into these properties. Future studies could apply these methods to this compound to elucidate how its structural flexibility and electron distribution influence its affinity and efficacy at serotonin (B10506) receptors. kent.ac.uk A systematic conformational analysis could identify the lowest energy states of the molecule, predicting the most likely shapes it will adopt when approaching a receptor's binding pocket. kent.ac.uk Furthermore, calculating properties like the molecular electrostatic potential (MEP) can reveal electron-rich and electron-poor regions, which are critical for forming key interactions (e.g., hydrogen bonds, electrostatic interactions) with amino acid residues in the receptor.

| Computational Method | Property to Investigate | Relevance to Pharmacological Activity |

| Conformational Analysis | Rotational energy barriers of the ethylamine (B1201723) side chain | Determines the preferred spatial orientation of the amine group relative to the phenyl ring, impacting how the molecule fits into the receptor binding site. nih.gov |

| Density Functional Theory (DFT) | Molecular Electrostatic Potential (MEP) | Maps electron density to identify regions likely to engage in electrostatic or hydrogen-bonding interactions with receptor residues. |

| DFT | Highest Occupied/Lowest Unoccupied Molecular Orbital (HOMO/LUMO) energies | Provides information on the molecule's chemical reactivity and its ability to participate in charge-transfer interactions with the receptor. |

| DFT | Atomic Charges and Dipole Moment | Quantifies the polarity of the molecule, which influences its solubility, membrane permeability, and the nature of its interactions within a polar binding pocket. |

While quantum calculations provide a static picture, molecular dynamics (MD) simulations can model the dynamic behavior of the ligand-receptor complex over time. kent.ac.uk Given that this compound's primary target is the 5-HT2A receptor, MD simulations of this complex are a logical next step. wikipedia.org Such simulations can predict the stability of the binding pose, map the pathways of entry and exit from the binding pocket, and calculate the free energy of binding. Crucially, MD can be used to study ligand-receptor kinetics, providing estimates of the association (kon) and dissociation (koff) rates. The duration of time a ligand occupies a receptor (residence time), which is related to the koff rate, is increasingly recognized as a key determinant of its pharmacological effect in vivo.

| Simulation Parameter | Insight Gained | Potential Implication for this compound |

| Binding Free Energy (ΔGbind) | The overall affinity of the ligand for the receptor. | A more accurate prediction of binding affinity than static docking methods, helping to refine SAR models. |

| Residence Time | The average time the ligand stays bound to the receptor. | A longer residence time at the 5-HT2A receptor might correlate with a longer duration of downstream signaling and physiological effects. |

| Root-Mean-Square Fluctuation (RMSF) | Identifies flexible and rigid regions of both the ligand and the receptor upon binding. | Reveals which parts of the this compound molecule are most mobile in the binding pocket and how its binding stabilizes specific receptor conformations. |

| Intermolecular Interactions Analysis | The specific hydrogen bonds, hydrophobic contacts, and water bridges formed over time. | Provides a dynamic map of the key interactions that anchor the compound in the receptor, offering precise targets for modification in drug design efforts. biomolther.orgnih.gov |

Rational drug design aims to create new molecules with improved properties based on an understanding of the target structure and the SAR of existing ligands. biomolther.orgbiomolther.org The phenethylamine (B48288) scaffold offers numerous positions for chemical modification. nih.gov By combining the structural insights from quantum chemistry and MD simulations with known SAR data, de novo design algorithms can propose novel analogs of this compound. A key goal would be to tune receptor selectivity. For instance, designing analogs with higher selectivity for the 5-HT2A receptor over the 5-HT2B and 5-HT2C subtypes could lead to more specific pharmacological tools. Computational approaches can predict how modifications at various positions on the phenethylamine scaffold will impact binding affinity and selectivity, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov

Exploration of Additional Pharmacological Targets and Biological Pathways

The biological effects of a compound are rarely limited to a single receptor. A comprehensive understanding requires investigating potential "off-target" interactions and the complex cellular signaling cascades that are initiated following receptor activation.

It is well-established that phenethylamines are substrates for monoamine oxidase (MAO) enzymes, which play a key role in their metabolism. wikipedia.orgresearchgate.netnih.gov The interaction of this compound with MAO-A and MAO-B is an important factor in its pharmacokinetic profile. However, the broader enzymatic interaction profile of this compound is unknown.

| Enzyme Class | Known or Potential Interaction with this compound | Research Objective |

| Monoamine Oxidases (MAO) | Known Substrate: The compound is metabolized by MAO-A and MAO-B, which influences its duration of action. wikipedia.orgnih.gov | To quantify the precise kinetic parameters (Km, Vmax) for each isoform and determine if the compound or its metabolites act as inhibitors. |

| Cytochrome P450 (CYP) Enzymes | Likely Interaction: CYP enzymes, such as CYP2D6, are involved in the metabolism of some 2C compounds. nih.gov | To identify the specific CYP isoforms responsible for metabolizing the compound and to test for potential inhibitory effects that could lead to drug-drug interactions. |

| Carbonic Anhydrases (CAs) | Speculative Target: The broader phenethylamine chemical class includes molecules known to interact with CAs, but no direct evidence exists for this compound. mdpi.com | To perform in vitro screening assays to determine if the compound has any inhibitory or activating effects on various human CA isoforms, which could represent a novel off-target activity. |

The activation of the 5-HT2A receptor, a G protein-coupled receptor (GPCR), by an agonist like this compound initiates a cascade of intracellular events. biomolther.org Traditionally, this has been associated with the activation of the Gq protein pathway, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and subsequent mobilization of intracellular calcium. nih.gov

However, modern pharmacology recognizes that GPCR signaling is far more complex. Agonists can exhibit "biased agonism" or "functional selectivity," meaning they can preferentially activate one signaling pathway over another (e.g., the G protein pathway vs. the β-arrestin pathway). nih.gov Future research should investigate the signaling profile of this compound to determine if it is a balanced agonist or if it shows bias toward a particular downstream pathway. This has significant implications, as different pathways can lead to distinct physiological outcomes.

Furthermore, recent in vitro studies on 2C-T-2 have pointed to effects on cellular processes beyond the initial receptor signal, such as mitochondrial dysfunction (evidenced by membrane depolarization and decreased ATP levels) and disruptions in intracellular calcium balance. nih.govmdpi.com These findings suggest that the compound's effects are not solely mediated by receptor activation but may also involve downstream consequences on cellular bioenergetics and homeostasis. Elucidating these pathways is a critical area for future investigation to build a complete picture of its mechanism of action. nih.gov

| Signaling Pathway or Cellular Process | Description | Future Research Questions for this compound |

| Gq Protein Pathway | The canonical signaling pathway for the 5-HT2A receptor, leading to phospholipase C activation and increased intracellular calcium. nih.gov | What are the potency and efficacy (EC50, Emax) of the compound for activating this specific pathway? |

| β-Arrestin Pathway | An alternative GPCR signaling pathway involved in receptor desensitization, internalization, and G protein-independent signaling. nih.gov | Does the compound recruit β-arrestin to the 5-HT2A receptor? Is it a balanced agonist, or does it show bias for or against this pathway compared to Gq activation? |

| Mitochondrial Function | The process of cellular energy (ATP) production. Recent studies show 2C-T-2 can cause mitochondrial membrane depolarization and reduce ATP levels in vitro. nih.govmdpi.com | Is this effect a direct action on mitochondria or a downstream consequence of receptor signaling? What are the long-term cellular consequences of this observed mitochondrial dysfunction? |

| Intracellular Calcium Homeostasis | The maintenance of stable, low calcium concentrations within the cytoplasm. 2C-T-2 has been shown to disrupt this balance in cell models. nih.gov | Does the observed calcium imbalance result solely from Gq pathway activation, or does it involve other mechanisms, such as effects on calcium channels or pumps? |

Development of Advanced Metabolomics and Pharmacokinetic Modeling in Preclinical Species

Future research into this compound is poised to benefit significantly from the application of advanced metabolomics and pharmacokinetic modeling in preclinical species. While initial studies have laid the groundwork for understanding the metabolism of this compound, a more in-depth and quantitative approach is necessary.

Metabolite profiling studies in preclinical models, such as rats, have successfully identified numerous metabolites of this compound, primarily in urine samples. wikipedia.orgnih.gov These investigations have revealed a complex metabolic pathway involving several key transformations.

One pivotal study utilizing gas chromatography-mass spectrometry (GC-MS) tentatively identified 14 metabolites in rat urine. nih.gov The primary metabolic routes were found to include:

Sulfoxidation: The ethylthio group is susceptible to oxidation.

N-acetylation: The primary amine is a key site for acetylation.

Hydroxylation: Occurring on the S-ethyl side chain.

O-demethylation: Removal of one of the methoxy (B1213986) groups.

Deamination: Followed by reduction to an alcohol or oxidation to a carboxylic acid. nih.gov

S-dealkylation and S-methylation: Further modifications of the sulfur-containing side chain. nih.gov

Another study also identified several key metabolites in rat urine following intraperitoneal administration, further elucidating the metabolic fate of the parent compound. nih.gov

| Metabolic Reaction | Description | Resulting Metabolites (Examples) |

|---|---|---|

| Sulfoxidation | Addition of an oxygen atom to the sulfur of the ethylthio group. | Sulfoxide (B87167) and sulfone derivatives. |

| N-acetylation | Addition of an acetyl group to the primary amine. | N-acetyl-2,5-Dimethoxy-4-(ethylthio)phenethylamine. |

| O-demethylation | Removal of a methyl group from one of the methoxy groups. | Hydroxy-methoxy-4-(ethylthio)phenethylamine derivatives. |

| Deamination | Removal of the amino group, followed by oxidation or reduction. | 2-(4-ethylthio-2,5-dimethoxyphenyl)-ethanol, 4-ethylthio-2,5-dimethoxyphenyl acetic acid. nih.gov |

The future of research in this area lies in the application of physiologically based pharmacokinetic (PBPK) modeling. wikipedia.orgnih.gov PBPK models are mathematical representations of the anatomical, physiological, and biochemical processes that determine the absorption, distribution, metabolism, and excretion (ADME) of a compound. wikipedia.org By integrating the existing metabolic data with physiological parameters of the preclinical species, PBPK models can be developed to predict the time-course of the concentration of this compound and its metabolites in various tissues. nih.govfda.gov This would allow for a more comprehensive understanding of its disposition and potential for accumulation in specific organs.

Refinement of Highly Sensitive and Selective Analytical Methods for Trace Analysis in Complex Research Matrices

The detection and quantification of this compound and its metabolites in biological samples present a significant analytical challenge, particularly at trace levels. Future research must focus on the refinement of analytical methods to enhance sensitivity, selectivity, and applicability to complex research matrices beyond urine, such as blood, plasma, and tissue homogenates.

Early methodologies for the detection of this compound and its metabolites have predominantly relied on gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov While effective, these methods often require extensive sample preparation, including extraction and derivatization, which can be time-consuming and may introduce variability.

The trend in analytical toxicology is moving towards the use of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS). nih.govfda.gov.tw These techniques offer several advantages for the analysis of novel psychoactive substances like this compound:

Increased Sensitivity and Selectivity: LC-MS/MS, particularly with techniques like multiple reaction monitoring (MRM), provides excellent sensitivity and selectivity, allowing for the detection of analytes at very low concentrations in complex matrices. fda.gov.tw

Reduced Sample Preparation: "Dilute-and-shoot" methods are becoming more common with LC-MS/MS, reducing the need for extensive sample cleanup. fda.gov.tw

Analysis of a Broader Range of Metabolites: LC-based methods are well-suited for the analysis of polar and thermally labile metabolites that may not be amenable to GC-MS without derivatization.

Retrospective Analysis with HRMS: High-resolution mass spectrometers, such as time-of-flight (TOF) and Orbitrap instruments, provide accurate mass measurements, which can aid in the identification of unknown metabolites and allow for retrospective data analysis as new compounds of interest emerge. mdpi.comnih.govresearchgate.net

Future research should focus on the development and validation of robust LC-MS/MS and LC-HRMS methods for the simultaneous quantification of this compound and its major metabolites in various biological matrices. This will be crucial for detailed pharmacokinetic studies and for understanding the relationship between compound exposure and pharmacological effects in preclinical models.

| Technique | Advantages | Limitations | Future Refinements |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Good chromatographic resolution, established libraries for spectral matching. nih.gov | Often requires derivatization for polar analytes, potential for thermal degradation. nih.gov | Development of more stable derivatization reagents and faster GC methods. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High sensitivity and selectivity, suitable for polar and non-volatile compounds, reduced sample preparation. fda.gov.tw | Matrix effects can influence ionization efficiency. researchgate.net | Implementation of advanced sample cleanup techniques and use of isotopically labeled internal standards to mitigate matrix effects. |